molecular formula C17H11BrN2O3 B5154998 2-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione

2-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione

Cat. No.: B5154998
M. Wt: 371.2 g/mol
InChI Key: CLZCBGUDGJFKEO-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes an isoindole-1,3-dione core and a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold . Another method involves using 2-iodobenzamides, triphenylphosphine, iodine, and formic acid catalyzed by palladium acetate and triethylamine in toluene at reflux .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

2-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O3/c18-12-7-5-11(6-8-12)15(21)9-10-19-20-16(22)13-3-1-2-4-14(13)17(20)23/h1-10,19H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZCBGUDGJFKEO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC=CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N/C=C/C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.